molecular formula C21H30BrClN2O4 B13751728 (4-(6-Chlorothymyloxy)butyl)dimethyl(5-nitro-2-furfuryl)ammonium bromide CAS No. 60723-95-7

(4-(6-Chlorothymyloxy)butyl)dimethyl(5-nitro-2-furfuryl)ammonium bromide

Cat. No.: B13751728
CAS No.: 60723-95-7
M. Wt: 489.8 g/mol
InChI Key: JSUYRNUGISWJMY-UHFFFAOYSA-M
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Description

(4-(6-Chlorothymyloxy)butyl)dimethyl(5-nitro-2-furfuryl)ammonium bromide is a complex organic compound with a molecular formula of C21-H30-Cl-N2-O4.Br and a molecular weight of 489.89 This compound is known for its unique structural features, which include a chlorothymyloxy group, a nitrofuran moiety, and a quaternary ammonium bromide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-Chlorothymyloxy)butyl)dimethyl(5-nitro-2-furfuryl)ammonium bromide typically involves multiple steps, starting with the preparation of the chlorothymyloxy and nitrofuran intermediates. These intermediates are then coupled through a series of nucleophilic substitution reactions. The final step involves the quaternization of the amine group with methyl bromide to form the quaternary ammonium salt .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and solvent systems used during the synthesis. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

(4-(6-Chlorothymyloxy)butyl)dimethyl(5-nitro-2-furfuryl)ammonium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of substituted derivatives depending on the nucleophile used .

Scientific Research Applications

(4-(6-Chlorothymyloxy)butyl)dimethyl(5-nitro-2-furfuryl)ammonium bromide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-(6-Chlorothymyloxy)butyl)dimethyl(5-nitro-2-furfuryl)ammonium bromide involves its interaction with specific molecular targets. The nitrofuran moiety is known to interfere with bacterial DNA synthesis, leading to antimicrobial effects. The quaternary ammonium group can disrupt cell membranes, enhancing its antimicrobial activity. These interactions result in the inhibition of microbial growth and the potential therapeutic effects observed in biological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(6-Chlorothymyloxy)butyl)dimethyl(5-nitro-2-furfuryl)ammonium bromide is unique due to its combination of a chlorothymyloxy group, nitrofuran moiety, and quaternary ammonium bromide. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .

Properties

CAS No.

60723-95-7

Molecular Formula

C21H30BrClN2O4

Molecular Weight

489.8 g/mol

IUPAC Name

4-(4-chloro-5-methyl-2-propan-2-ylphenoxy)butyl-dimethyl-[(5-nitrofuran-2-yl)methyl]azanium;bromide

InChI

InChI=1S/C21H30ClN2O4.BrH/c1-15(2)18-13-19(22)16(3)12-20(18)27-11-7-6-10-24(4,5)14-17-8-9-21(28-17)23(25)26;/h8-9,12-13,15H,6-7,10-11,14H2,1-5H3;1H/q+1;/p-1

InChI Key

JSUYRNUGISWJMY-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(C)C)OCCCC[N+](C)(C)CC2=CC=C(O2)[N+](=O)[O-].[Br-]

Origin of Product

United States

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